molecular formula C3H5N3O B12608180 Water triazine CAS No. 873464-05-2

Water triazine

Cat. No.: B12608180
CAS No.: 873464-05-2
M. Wt: 99.09 g/mol
InChI Key: IPPZMUSITOSBKH-UHFFFAOYSA-N
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Description

Water triazine is a compound belonging to the class of triazines, which are nitrogen-containing heterocycles. Triazines have a planar six-membered benzene-like ring structure, but with three carbons replaced by nitrogen atoms. The molecular formula for triazines is C₃H₃N₃. This compound, specifically, is a derivative of triazine that has significant applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of water triazine typically involves the trimerization of nitrile and cyanide compounds. One common method is the thermal rearrangement of 2-azidocyclopropenes. Another method involves the condensation of 1,2-dicarbonyl compounds with amidrazones. The Bamberger triazine synthesis is also a classical method used for preparing triazines .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale chemical reactions involving nitrile and cyanide compounds. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process often involves the use of catalysts and specific temperature and pressure conditions to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions

Water triazine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced triazine derivatives.

    Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, where nucleophiles replace one or more substituents on the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazines with different functional groups.

Mechanism of Action

The mechanism of action of water triazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, triazine derivatives can inhibit enzymes or interfere with cellular processes, leading to their observed biological effects. The exact mechanism depends on the specific derivative and its target. In the case of herbicides, triazine compounds inhibit photosynthesis by blocking the photosystem II complex in plants .

Comparison with Similar Compounds

Water triazine can be compared with other nitrogen-containing heterocycles, such as:

    Pyridines: Contain one nitrogen atom in the ring.

    Diazines: Contain two nitrogen atoms in the ring.

    Triazoles: Contain three nitrogen atoms in a five-membered ring.

    Tetrazines: Contain four nitrogen atoms in the ring.

Uniqueness

This compound is unique due to its three nitrogen atoms in a six-membered ring, which imparts distinct chemical properties and reactivity compared to other heterocycles. This makes it particularly useful in various applications, including as a building block for more complex molecules and materials.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for synthesizing a wide range of derivatives with diverse properties and uses.

Properties

CAS No.

873464-05-2

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

triazine;hydrate

InChI

InChI=1S/C3H3N3.H2O/c1-2-4-6-5-3-1;/h1-3H;1H2

InChI Key

IPPZMUSITOSBKH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NN=C1.O

Origin of Product

United States

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